2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
Description
Properties
CAS No. |
1249609-23-1 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3/c1-6(3-8)7-4-9-10(2)5-7/h4-6H,1-2H3 |
InChI Key |
RMPQDHVVGPWFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CN(N=C1)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 4 Yl Propanenitrile and Analogues
Retrosynthetic Strategies for Propanenitrile-Substituted Pyrazoles
Retrosynthetic analysis of a propanenitrile-substituted pyrazole (B372694) like 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile reveals several key disconnections. A primary strategy involves disconnecting the pyrazole ring itself, leading back to acyclic precursors. This often involves a disconnection between the two nitrogen atoms and the adjacent carbon atoms, suggesting a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species as the forward synthetic step. beilstein-journals.orgresearchgate.net For the specific target molecule, this would involve methylhydrazine and a suitably substituted three-carbon component bearing the propanenitrile group.
Another retrosynthetic approach would focus on the introduction of the propanenitrile substituent onto a pre-formed pyrazole ring. This could be envisioned through functional group interconversion, for instance, from a corresponding halide or other activated pyrazole derivative.
Classical Condensation and Cycloaddition Approaches to Pyrazole Ring Formation
The formation of the pyrazole core is often achieved through well-established cyclization reactions. These methods are valued for their reliability and the accessibility of starting materials.
Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orggoogle.com This reaction is a straightforward and rapid method for obtaining polysubstituted pyrazoles. nih.gov The reaction of a monosubstituted hydrazine, such as methylhydrazine, with an unsymmetrical β-diketone can, however, lead to a mixture of regioisomers. researchgate.net The reaction proceeds through the formation of a dihydroxypyrazolidine intermediate, and the dehydration of this intermediate is believed to control the final isomeric ratio. researchgate.net
For the synthesis of analogues of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, a 1,3-dicarbonyl compound bearing a nitrile-containing side chain would be required. The general reaction is depicted below:
| Reactant 1 | Reactant 2 | Product(s) | Reference(s) |
| Hydrazine derivative | 1,3-Dicarbonyl compound | Polysubstituted pyrazole(s) | beilstein-journals.orgnih.gov |
| Methylhydrazine | Unsymmetrical β-diketone | Mixture of pyrazole regioisomers | researchgate.net |
Multicomponent Reaction Strategies for Pyrazole Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrazoles in a one-pot process. beilstein-journals.orgnih.gov These reactions have gained popularity in medicinal and pharmaceutical chemistry for the synthesis of pyrazole derivatives. nih.gov Several MCRs for pyrazole synthesis involve the in situ generation of a 1,3-dielectrophile followed by cyclization with a hydrazine. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Another example is the synthesis of pyranopyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org
A notable three-component synthesis involves the reaction of malononitrile, aldehydes, and hydrazines to form pyrazoles. beilstein-journals.org This strategy could be adapted to produce analogues with the desired substitution pattern.
[3+2] Cycloaddition Reactions (e.g., Nitrile Imine Chemistry)
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. mdpi.com A common approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkene or alkyne. rsc.org Nitrile imines are often generated in situ from hydrazonoyl halides by dehydrohalogenation with a base. rsc.orgacs.org
The reaction of a nitrile imine with an appropriately substituted alkene, such as one bearing a nitrile group, would lead to a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. acs.orgresearchgate.net This method offers a high degree of regioselectivity and functional group tolerance. researchgate.net
| 1,3-Dipole Source | Dipolarophile | Intermediate | Final Product | Reference(s) |
| Hydrazonoyl chloride | Cinnamaldehyde | Pyrazoline | Pyrazole | rsc.org |
| Hydrazonoyl chloride | Enamide | Pyrazoline | Pyrazole (after oxidation) | acs.org |
| Hydrazonoyl chloride | Trifluoromethyl-substituted alkene | Pyrazoline/Pyrazole | 3,5-bis(fluoroalkyl)pyrazole/pyrazoline | researchgate.net |
Advanced Catalytic Routes to 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile Scaffold
Modern synthetic chemistry has seen the development of numerous catalytic methods that provide efficient and selective access to pyrazole derivatives under mild conditions.
Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Cu, Ag, Rh, Pd, Ru)
Transition metals play a pivotal role in modern organic synthesis, and the construction of pyrazoles is no exception. Catalysts based on copper, silver, rhodium, palladium, and ruthenium have all been employed in novel synthetic strategies.
Copper (Cu): Copper catalysts are attractive due to their low cost and have been used in various pyrazole syntheses. thieme-connect.com For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. organic-chemistry.org Copper(I) has been shown to catalyze the reaction of phenylhydrazones and dialkyl ethylenedicarboxylates to form pyrazoles. thieme-connect.com Furthermore, copper-catalyzed cross-dehydrogenative coupling of alkenyl hydrazones has been used to synthesize pyrazole pharmacophores. acs.org A copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has also been reported. beilstein-journals.org
Silver (Ag): Silver catalysts have been effectively used in the synthesis of trifluoromethyl-substituted pyrazoles. mdpi.comnih.gov For instance, a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate yields 5-aryl-3-trifluoromethyl pyrazoles. mdpi.comnih.gov Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines also provide highly regioselective access to 3-CF3-pyrazoles. mdpi.com
Rhodium (Rh): Rhodium catalysts have enabled unique transformations for pyrazole synthesis. A rhodium-catalyzed addition–cyclization of hydrazines with alkynes proceeds via an unexpected C–N bond cleavage to afford highly substituted pyrazoles. organic-chemistry.orgacs.org Three-component reactions catalyzed by Rh(III) have been developed for the synthesis of N-naphthyl pyrazoles from enaminones, aryl hydrazine hydrochlorides, and internal alkynes. rsc.orgacs.org
Palladium (Pd): Palladium catalysis is widely used for cross-coupling reactions to functionalize pyrazole rings. For example, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives has been reported. organic-chemistry.org A one-pot, four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide catalyzed by palladium provides a facile route to pyrazole derivatives. acs.org Palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has also been demonstrated. acs.org
Ruthenium (Ru): Ruthenium catalysts have been employed in acceptorless dehydrogenative coupling reactions for pyrazole synthesis. For instance, the reaction of 1,3-diols with arylhydrazines catalyzed by a ruthenium complex can selectively produce pyrazoles or 2-pyrazolines. acs.orgacs.org Ruthenium(II)-catalyzed oxidative C-N coupling provides a method for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org
| Catalyst | Reaction Type | Reactants | Product | Reference(s) |
| Copper (Cu) | Aerobic oxidative cyclization | β,γ-Unsaturated hydrazones | Pyrazole derivatives | organic-chemistry.org |
| Silver (Ag) | Cyclocondensation | N'-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-aryl-3-trifluoromethyl pyrazoles | mdpi.comnih.gov |
| Rhodium (Rh) | Addition-cyclization | Hydrazines, alkynes | Highly substituted pyrazoles | organic-chemistry.orgacs.org |
| Palladium (Pd) | Four-component coupling | Terminal alkyne, hydrazine, CO, aryl iodide | Pyrazole derivatives | acs.org |
| Ruthenium (Ru) | Acceptorless dehydrogenative coupling | 1,3-Diols, arylhydrazines | Pyrazoles/2-Pyrazolines | acs.orgacs.org |
Metal-Free Catalysis in Pyrazole-Nitrile Synthesis
The synthesis of pyrazole-containing structures, including those with nitrile functionalities, has increasingly moved towards metal-free catalytic systems to enhance sustainability and reduce costs. These methods avoid the use of potentially toxic and expensive transition metals. academie-sciences.fr One prominent strategy involves the use of Brønsted acids or organocatalysts to facilitate the cyclization reactions that form the pyrazole ring. academie-sciences.fr For instance, the annulation of aldehyde hydrazones with acetylenic esters can proceed efficiently in the presence of trifluoroacetic acid to yield highly functionalized pyrazoles under mild, metal-free conditions. academie-sciences.fr
Another significant advancement in this area is the use of molecular iodine as a catalyst. organic-chemistry.org Iodine can promote the electrophilic cyclization of α,β-alkynic hydrazones to produce 4-iodopyrazoles, which can be further functionalized. organic-chemistry.org Furthermore, some syntheses can be achieved without any catalyst at all, relying on thermal or microwave-assisted conditions to drive the reaction. A notable example is the temperature-controlled reaction of common starting materials in solvents like ethanol (B145695) or ionic liquids, which can divergently produce pyrazoles without the need for metal catalysts or external oxidants. organic-chemistry.org These catalyst-free approaches are operationally simple and often exhibit high functional group tolerance. academie-sciences.fr
Recent research has also highlighted the use of visible light photoredox catalysis in formal [3+2] cycloaddition reactions, achieving metal-free synthesis of substituted pyrroles, a strategy that holds potential for pyrazole synthesis as well. researchgate.net The development of these metal-free methods is a significant step towards more economical and environmentally benign synthetic routes for pyrazole derivatives. chim.it
Chemo- and Regioselective Synthetic Pathways
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted pyrazoles due to the presence of multiple reactive sites on the heterocyclic ring. academie-sciences.frmdpi.com The pyrazole ring is π-excessive, making the C4 position particularly susceptible to electrophilic attack, while the C3 and C5 positions are more prone to nucleophilic attack. nih.gov The specific substitution pattern on the ring can further influence this reactivity. nih.gov
To control the regioselectivity of functionalization, chemists often employ blocking groups. A well-documented strategy involves using an ester substituent at the C4 position to direct palladium-catalyzed C-H arylation selectively to the C5 position. academie-sciences.fr The ester group effectively prevents reaction at C4 and can be easily removed in a subsequent step, demonstrating its utility as a temporary blocking group. academie-sciences.fr
Regioselectivity in the initial construction of the pyrazole ring is also a key consideration. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to isomeric product mixtures. However, methods have been developed to control this outcome. For example, the use of α,β-unsaturated ketones bearing a leaving group can react with hydrazines to form pyrazolines, which then eliminate the leaving group to yield the desired pyrazole regioisomer. nih.gov Similarly, 1,3-dipolar cycloaddition reactions between nitrilimines and alkenes or alkynes offer a powerful, often highly regioselective, method for constructing the pyrazole core. researchgate.net Computational analysis has also been used to guide the development of reactions, such as the conversion of pyrimidines to pyrazoles, which allows for the regioselective introduction of N-substituents. researchgate.net
Synthetic Approaches to the Propanenitrile Side Chain Installation
The introduction of the 2-propanenitrile group at the C4 position of the 1-methylpyrazole (B151067) ring is a key synthetic challenge that can be addressed through direct carbon-carbon bond formation or by the conversion of other functional groups.
C-Alkylation and Related Carbon-Carbon Bond Forming Reactions
A direct and powerful method for forming the propanenitrile side chain involves the α-alkylation of a precursor, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. This approach first requires the synthesis of the acetonitrile (B52724) precursor. Multicomponent reactions offer an efficient route to such precursors; for instance, the reaction of an appropriate aldehyde, malononitrile, and methylhydrazine can construct the 1-methyl-4-cyanomethylpyrazole ring system in a single step. researchgate.netresearchgate.net
Once the 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is obtained, a carbon-carbon bond can be formed at the α-position of the nitrile group. This is typically achieved by treating the acetonitrile with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. This nucleophilic carbanion is then reacted with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to install the methyl group, yielding the target compound, 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Three-Component Pyrazole Synthesis | Glyoxal (or derivative), Malononitrile, Methylhydrazine | 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile |
| 2 | α-Alkylation | 1. NaH or LDA 2. CH₃I or (CH₃)₂SO₄ | 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile |
Functional Group Interconversions Leading to the Nitrile Moiety
An alternative to direct alkylation is the installation of a different side chain at the C4 position, which is then chemically transformed into the propanenitrile moiety. This multistep approach offers flexibility and can leverage readily available starting materials. mdpi.com
One plausible pathway begins with a 4-formyl-1-methyl-1H-pyrazole. The formyl group can be converted into the propanenitrile side chain through a sequence of reactions:
Chain Extension: A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion, such as the one derived from diethyl (cyanomethyl)phosphonate, would extend the carbon chain and introduce the nitrile group, forming an unsaturated nitrile.
Reduction: The resulting carbon-carbon double bond in the acrylonitrile (B1666552) derivative would then be reduced to a single bond. This can be achieved through catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) to afford the final propanenitrile.
Another strategy could involve the conversion of a 4-(2-hydroxyethyl) or 4-(2-chloroethyl) side chain. For example, a 3-(chloromethyl)pyrazole can undergo nucleophilic substitution to introduce other functional groups. A similar two-carbon side chain at C4, such as a 4-(2-hydroxypropyl) group, could be converted to the nitrile. The alcohol would first be transformed into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a cyanide source like sodium cyanide (NaCN).
Green Chemistry Principles in the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to create more sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, alternative energy sources, and eco-friendly catalysts. researchgate.net
One of the most impactful green strategies is the replacement of hazardous organic solvents with more benign alternatives. Water is an excellent green solvent, and several multicomponent reactions for pyrazole synthesis have been developed to proceed efficiently in aqueous media. researchgate.net Ionic liquids and deep eutectic solvents (DES), such as those based on glucose-urea or glycerol, are also gaining traction as recyclable and non-volatile reaction media for synthesizing pyrazole-4-carbonitriles. researchgate.net In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste. researchgate.net
The use of alternative energy sources like microwave irradiation and ultrasonic assistance has been shown to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. researchgate.netresearchgate.net Microwave-assisted synthesis, in particular, has been successfully applied to the palladium-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines and the cyclocondensation reactions to form the pyrazole ring. nih.gov
Finally, the development of catalyst systems that are either metal-free or use abundant, non-toxic metals is a cornerstone of green pyrazole synthesis. As discussed previously, organocatalysts and even catalyst-free systems are being employed. organic-chemistry.org When catalysts are necessary, the focus is on those that are recyclable and can be used in low loadings to minimize waste and environmental impact. researchgate.net
| Principle | Approach | Example | Reference |
|---|---|---|---|
| Use of Greener Solvents | Aqueous Media | One-pot synthesis of pyrazole-4-carbonitrile at room temperature. | researchgate.net |
| Deep Eutectic Solvents (DES) | Multicomponent synthesis using a glucose-based DES. | researchgate.net | |
| Alternative Energy Sources | Microwave Irradiation | Synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines. | nih.gov |
| Ultrasonic Assistance | Catalyst-free multicomponent synthesis of pyrano[2,3-c]pyrazoles. | researchgate.net | |
| Eco-Friendly Catalysis | Metal-Free Synthesis | Annulation of hydrazones and acetylenic esters using trifluoroacetic acid. | academie-sciences.fr |
| Solvent-Free Reaction | Condensation of diketones and hydrazines at room temperature. | researchgate.net |
Reactivity and Chemical Transformations of 2 1 Methyl 1h Pyrazol 4 Yl Propanenitrile
Reactions of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group in 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is a key site for various chemical reactions, including nucleophilic additions, hydrolysis, and reduction.
Nucleophilic Additions to the Nitrile
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction, which provides a pathway to synthesize ketones. The addition of a Grignard reagent (R-MgX) to the nitrile leads to the formation of an intermediate imine anion, which upon hydrolysis, yields a ketone. masterorganicchemistry.comyoutube.comyoutube.com This reaction is a versatile method for carbon-carbon bond formation at the carbon atom of the nitrile.
The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by the workup with aqueous acid to hydrolyze the intermediate imine. masterorganicchemistry.com
Table 1: Nucleophilic Addition of Grignard Reagents to Nitriles
| Reagent | Product after Hydrolysis | Reference(s) |
| Grignard Reagents (R-MgX) | Ketones | masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com |
Hydrolysis and Related Transformations of the Nitrile Moiety
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgresearchgate.net Heating 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile under reflux with a dilute acid, such as hydrochloric acid, is expected to yield 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. libretexts.org
Alternatively, alkaline hydrolysis with a base like sodium hydroxide, followed by acidification, also affords the corresponding carboxylic acid. libretexts.org The initial product of alkaline hydrolysis is the carboxylate salt, which requires an acidic workup to protonate it to the final carboxylic acid. libretexts.org
Table 2: Hydrolysis of Nitriles to Carboxylic Acids
| Conditions | Intermediate Product | Final Product | Reference(s) |
| Acid Hydrolysis (e.g., HCl, heat) | - | Carboxylic Acid | libretexts.org |
| Alkaline Hydrolysis (e.g., NaOH, heat), then Acidification | Carboxylate Salt | Carboxylic Acid | libretexts.orgresearchgate.net |
Reduction and Other Functional Group Interconversions of the Nitrile
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comyoutube.com This transformation converts the propanenitrile side chain into a 3-aminopropyl group, yielding 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The reaction typically involves the addition of two hydride ions to the nitrile carbon. masterorganicchemistry.com
Table 3: Reduction of Nitriles to Primary Amines
| Reagent | Product | Reference(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | masterorganicchemistry.comyoutube.comyoutube.com |
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Heterocycle
The 1-methylpyrazole (B151067) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the substituents already present on the ring. For 1-substituted pyrazoles, electrophilic attack generally occurs at the C4 position.
Nitration and Halogenation of the Pyrazole Ring
Nitration of 1-substituted pyrazoles typically occurs at the C4 position. While specific conditions for the nitration of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile are not detailed in the provided search results, general procedures for pyrazole nitration involve the use of nitrating agents like a mixture of nitric acid and sulfuric acid.
Halogenation of 1-methylpyrazole, for instance with N-bromosuccinimide (NBS), also selectively occurs at the C4 position to yield 4-bromo-1-methylpyrazole. This suggests that halogenation of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile would likely proceed at an available position on the pyrazole ring, though the presence of the C4-substituent would direct the substitution to other available positions, if any.
Table 4: Electrophilic Substitution on the Pyrazole Ring
| Reaction | Reagent(s) | Position of Substitution | Reference(s) |
| Nitration | HNO₃/H₂SO₄ | C4 | General principle |
| Bromination | N-Bromosuccinimide (NBS) | C4 |
Alkylation and Acylation Strategies on Pyrazole Nitrogen or Carbon Atoms
Alkylation of pyrazoles can occur at either the nitrogen or carbon atoms, depending on the reaction conditions and the substrate. N-alkylation of pyrazoles is a common reaction. nih.govacs.org C-alkylation at the C4 position of pyrazoles can also be achieved under specific conditions.
Acylation of N-substituted pyrazoles, such as Friedel-Crafts acylation, predominantly occurs at the C4 position. rsc.orgresearchgate.netorganic-chemistry.orglibretexts.org This reaction introduces an acyl group onto the pyrazole ring, forming a pyrazolyl ketone. Milder Lewis acids like TiCl₄, SnCl₄, or FeCl₃ are sometimes preferred over AlCl₃ for the acylation of reactive heterocycles like pyrazole to avoid potential side reactions. researchgate.net
Table 5: Acylation of N-Substituted Pyrazoles
| Reaction | Reagent(s) | Position of Substitution | Reference(s) |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C4 | rsc.orgresearchgate.netorganic-chemistry.orglibretexts.org |
Ring-Opening and Rearrangement Pathways of the Pyrazole Core
The pyrazole ring is known for its relative stability due to its aromatic character. However, under energetic conditions such as high temperatures or photochemical irradiation, or in the presence of specific reagents, the ring can undergo opening or rearrangement reactions.
Thermal and Photochemical Rearrangements: While specific studies on 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile are not extensively documented in this context, general principles of pyrazole chemistry suggest potential pathways. For instance, photochemical irradiation of pyrazole derivatives can lead to isomerization and rearrangement products. One documented photochemical transformation involves the conversion of a pyrazole derivative into imidazoles through a proposed diazo intermediate. researchgate.net Such rearrangements often proceed via high-energy intermediates and can be influenced by the substitution pattern on the pyrazole ring.
Thermal rearrangements of N-substituted pyrazoles have also been observed. For example, the thermal rearrangement of 1,1′-dipyrazolylmethane to 4,4′-dipyrazolylmethane has been reported, indicating the potential for substituent migration under heat. mq.edu.au
Catalyst- and Reagent-Mediated Pathways: Base-catalyzed rearrangements of heterocyclic systems containing pyrazole-like structures are known. researchgate.netmsu.edu These reactions often involve the formation of an anionic intermediate, followed by a skeletal reorganization. For instance, the Favorskii rearrangement, which occurs in α-halogenated ketones with acidic α'-hydrogens in the presence of a base, proceeds through a cyclopropanone (B1606653) intermediate and results in a rearranged product. msu.edu While not directly a pyrazole ring rearrangement, it illustrates the types of transformations that can be induced by basic conditions in related systems.
Ring-opening of the pyrazole core can be initiated by nucleophilic attack, particularly on pyrazaboles, which are boron-containing pyrazole dimers. scholaris.ca Studies have shown that amines can induce the ring opening of pyrazaboles. scholaris.ca Furthermore, unusual rearrangements have been observed involving pyrazole nitrenes, which can lead to a cascade of ring-opening and recyclization, resulting in formal C-H functionalization and conversion of an azide (B81097) to an amine without external oxidants or reductants. mdpi.comnih.gov
In some cases, reactions on substituents can lead to unexpected ring transformations. For example, the thermolysis of an o-azidonitro pyrazole derivative in acetic acid resulted in the formation of a product with a reduced amino group and an oxidized methyl group, a process that is suggested to involve pyrazole ring opening and recyclization. mdpi.comnih.govpreprints.org
Table 1: Potential Ring-Opening and Rearrangement Reactions of the Pyrazole Core
| Reaction Type | Conditions | Potential Products | General Applicability |
| Photochemical Rearrangement | UV Irradiation | Isomeric heterocycles (e.g., Imidazoles) | Dependent on substitution and excited state chemistry. researchgate.net |
| Thermal Rearrangement | High Temperature | Rearranged pyrazole isomers | Can lead to substituent migration. mq.edu.au |
| Base-Catalyzed Rearrangement | Strong Base | Skeletally rearranged products | Driven by the formation of stable anionic intermediates. researchgate.netmsu.edu |
| Nucleophilic Ring-Opening | Nucleophiles (e.g., amines) | Acyclic or recyclized products | More common in activated pyrazole systems like pyrazaboles. scholaris.ca |
| Nitrene-Mediated Rearrangement | Formation of a nitrene intermediate | Complex rearranged and functionalized products | Involves transient, highly reactive species. mdpi.comnih.gov |
Derivatization Strategies for Structural Modification and Diversification
The structure of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile offers several handles for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at either the pyrazole ring or the propanenitrile side chain.
Functionalization of the Pyrazole Ring: The pyrazole ring can be functionalized through various reactions, although the presence of the existing substituents will influence the regioselectivity. The Vilsmeier-Haack reaction, for example, is a common method for introducing a formyl group onto the pyrazole ring, typically at a carbon atom adjacent to a nitrogen. nih.gov This formyl group can then serve as a versatile intermediate for further transformations.
N-arylation of pyrazoles is another common derivatization strategy, often achieved through copper- or palladium-catalyzed cross-coupling reactions. nih.gov While the N1 position of the pyrazole in the target compound is already methylated, derivatization strategies could be envisioned that start from a precursor without the methyl group, allowing for the introduction of various substituents at this position.
Modification of the Propanenitrile Side Chain: The nitrile group of the propanenitrile side chain is a versatile functional group that can be converted into a variety of other functionalities.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This acid can then be further derivatized, for example, by forming amides or esters.
Reduction: The nitrile group can be reduced to a primary amine, 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH4). This amine can then be used in a wide range of subsequent reactions, such as acylation or alkylation.
Addition of Organometallic Reagents: Grignard reagents or other organometallic compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.
The α-carbon of the propanenitrile side chain is also a potential site for functionalization. Deprotonation with a strong base could generate a carbanion that can be alkylated or reacted with other electrophiles, although this may compete with reactions at the pyrazole ring.
Table 2: Derivatization Strategies for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
| Reaction Site | Reagents and Conditions | Product Functional Group |
| Pyrazole Ring (C5) | Vilsmeier-Haack (POCl₃, DMF) | Formyl (-CHO) |
| Propanenitrile (Nitrile) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Propanenitrile (Nitrile) | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) |
| Propanenitrile (Nitrile) | 1. R-MgBr, 2. H₃O⁺ | Ketone (-C(=O)R) |
| Propanenitrile (α-carbon) | 1. Strong base (e.g., LDA), 2. R-X | Alkylated propanenitrile |
Stereoselective Synthesis and Reactions of Chiral Analogues
The development of stereoselective methods for the synthesis of chiral analogues of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is of significant interest, as the introduction of a stereocenter can have a profound impact on the biological activity of a molecule. The chiral center can be introduced either at the α-position of the propanenitrile side chain or by incorporating a chiral substituent elsewhere in the molecule.
Asymmetric Synthesis of Chiral Side Chains: One approach to creating chiral analogues involves the asymmetric synthesis of the side chain. For example, the enantioselective synthesis of β-pyrazole-substituted alcohols has been achieved through the asymmetric ring-opening of meso-epoxides with pyrazole derivatives as nucleophiles. nih.gov This reaction, catalyzed by a chiral N,N'-dioxide-Sc(OTf)₃ complex, provides a route to optically pure alcohols which could be further transformed into chiral propanenitrile derivatives.
Asymmetric Brønsted acid-catalyzed cycloadditions of N-acyl hydrazones and alkenes have been shown to produce enantiomerically enriched pyrazolidines and pyrazolines. nih.gov These chiral heterocyclic intermediates could potentially be converted into chiral pyrazole derivatives.
Reactions of Chiral Analogues: Once a chiral analogue of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is synthesized, its stereocenter can influence the stereochemical outcome of subsequent reactions. For example, if the α-carbon of the propanenitrile is a stereocenter, reactions at the nitrile group or at the α-position could proceed with diastereoselectivity, controlled by the existing stereocenter.
The synthesis of spirobicyclic pyrazoles has been achieved through intramolecular dipolar cycloadditions followed by a [1s, 5s] sigmatropic rearrangement. nih.gov If a chiral element were incorporated into the starting material, this could lead to the formation of enantiomerically enriched spirocyclic products.
Table 3: Methodologies for Stereoselective Synthesis of Chiral Pyrazole Analogues
| Methodology | Key Transformation | Chiral Source | Resulting Chiral Structure |
| Asymmetric Ring-Opening | Nucleophilic attack of pyrazole on a meso-epoxide | Chiral catalyst (e.g., N,N'-dioxide-metal complex) | Enantiomerically enriched β-hydroxy-pyrazole derivative. nih.gov |
| Asymmetric Cycloaddition | [3+2] cycloaddition of a hydrazone and an alkene | Chiral Brønsted acid catalyst | Enantiomerically enriched pyrazolidine (B1218672) or pyrazoline. nih.gov |
| Sigmatropic Rearrangement | Intramolecular dipolar cycloaddition followed by rearrangement | Chiral starting material or auxiliary | Enantiomerically enriched spirobicyclic pyrazole. nih.gov |
Computational and Theoretical Investigations of 2 1 Methyl 1h Pyrazol 4 Yl Propanenitrile
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile are fundamental to its chemical behavior. Computational chemistry offers powerful tools to explore these aspects in detail. eurasianjournals.com
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine its optimized geometry and ground state energy. jocpr.comaip.org These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.
Theoretical calculations on similar pyrazole (B372694) derivatives have shown that the pyrazole ring is largely planar. jocpr.com The substituents, in this case, the methyl group on the nitrogen and the propanenitrile group at the 4-position, will have specific spatial orientations relative to this ring. The bond lengths within the pyrazole ring are expected to be intermediate between single and double bonds, indicative of its aromatic character. The C-C and C-N bond lengths in the propanenitrile side chain would exhibit typical single and triple bond characteristics, respectively.
| Parameter | Predicted Value (Å/°) |
| Bond Lengths | |
| N1-C5 | ~1.34 |
| C5-C4 | ~1.39 |
| C4-C3 | ~1.38 |
| C3-N2 | ~1.35 |
| N1-N2 | ~1.36 |
| N1-C(methyl) | ~1.47 |
| C4-C(propanenitrile) | ~1.51 |
| C-C(nitrile) | ~1.47 |
| C≡N | ~1.15 |
| Bond Angles | |
| C5-N1-N2 | ~112° |
| N1-N2-C3 | ~105° |
| N2-C3-C4 | ~111° |
| C3-C4-C5 | ~106° |
| C4-C5-N1 | ~106° |
Note: The values in this table are representative and based on DFT calculations of analogous pyrazole structures. Actual values for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile would require specific calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring. In contrast, the LUMO is likely distributed over the pyrazole ring and the electron-withdrawing nitrile group. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Computational studies on similar pyrazole derivatives provide insights into the expected energy values. researchgate.net
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These energy ranges are typical for pyrazole derivatives as determined by DFT calculations and serve as an estimation for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. aip.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
In 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group and the N2 atom of the pyrazole ring, making them potential sites for interaction with electrophiles. researchgate.netcram.com Conversely, the hydrogen atoms of the methyl group and the propanenitrile side chain would exhibit positive potential (blue), indicating their electrophilic character. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary source of conformational flexibility in this molecule is the rotation of the propanenitrile group relative to the pyrazole ring. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and reveal the preferred conformations and the flexibility of the molecule in different environments, such as in a solvent. nih.gov Such simulations are valuable for understanding how the molecule might interact with biological targets. nih.govtandfonline.com
Mechanistic Elucidation of Synthetic Reactions via Computational Modeling
Computational modeling can be employed to elucidate the mechanisms of chemical reactions used to synthesize 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile. For instance, the synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or a related precursor with hydrazine (B178648) or its derivatives. mdpi.comnih.gov
DFT calculations can be used to model the reaction pathway, identifying transition states and intermediates. acs.org This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism at a molecular level. For example, a proposed mechanism for the formation of similar pyrazole-4-carbonitriles involves a multi-step process that can be computationally investigated to understand the regioselectivity and efficiency of the synthesis. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters and Structural Insights
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. jocpr.comresearchgate.net These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compound.
For 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com The predicted spectrum would show distinct signals for the protons and carbons of the methyl group, the pyrazole ring, and the propanenitrile side chain. Similarly, the IR spectrum can be calculated, which would show characteristic vibrational frequencies for the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), C-H stretches of the methyl and methylene (B1212753) groups, and the various vibrations of the pyrazole ring. nih.gov Comparing the computed spectra with experimental ones provides a powerful tool for structural elucidation. tandfonline.com
Advanced Spectroscopic and Structural Elucidation of 2 1 Methyl 1h Pyrazol 4 Yl Propanenitrile
High-Resolution NMR Spectroscopic Characterization (e.g., 2D NMR, Solid-State NMR, Deuterium (B1214612) Labelling)
No specific studies detailing the high-resolution NMR spectroscopic characterization of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile were found. Information on 2D NMR (such as COSY, HSQC, HMBC), solid-state NMR, or deuterium labelling experiments for this compound is not available in the public domain.
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry
A crystallographic information file (CIF) or any published data from single-crystal X-ray diffraction analysis of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile could not be retrieved. Consequently, definitive data on its molecular geometry, bond lengths, bond angles, and crystal packing are not available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies
Specific infrared (IR) and Raman spectroscopic data for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, which would be used for functional group analysis and potential mechanistic insights, were not found in the searched literature.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
While basic mass information is available from commercial suppliers, detailed high-resolution mass spectrometry (HRMS) data, including precise mass determination and fragmentation patterns for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, are not published in the scientific literature.
Potential Applications in Non Biological Fields
Role as a Precursor in Polymer Chemistry and Material Science
Although direct studies on the polymerization of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile are not extensively documented, the chemical functionalities of the molecule suggest its potential as a monomer or a modifying agent in polymer synthesis. Pyrazole (B372694) derivatives are known to be incorporated into polymer backbones to enhance thermal stability and introduce metal-coordination sites. researchgate.net The nitrile group, on the other hand, is a versatile functional group in polymer chemistry. It can be hydrolyzed, reduced, or undergo cycloaddition reactions to create diverse polymeric structures.
The presence of both the pyrazole and nitrile functionalities could lead to the development of specialty polymers with unique properties. For instance, polymers incorporating this compound could exhibit enhanced thermal resistance and tailored refractive indices. The nitrile group could also be a key site for post-polymerization modifications, allowing for the fine-tuning of material properties.
Utilization in Ligand Design for Catalysis and Coordination Chemistry
Pyrazole-containing compounds are widely utilized as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atoms in the pyrazole ring to coordinate with metal centers. rsc.orgnih.gov These ligands have been instrumental in a variety of catalytic reactions, including cross-coupling reactions, which are fundamental in organic synthesis. rsc.orgnih.govresearchgate.net The specific structure of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, with its 1-methylated pyrazole ring, makes it a candidate for the design of monodentate or bidentate ligands. The nitrile group can also coordinate with metal centers, potentially leading to the formation of unique coordination complexes with interesting catalytic activities. researchgate.net
The catalytic efficacy of metal complexes is often dependent on the steric and electronic properties of the ligands. The substitution pattern on the pyrazole ring, as in 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, can be tuned to modulate these properties, thereby influencing the activity and selectivity of the catalyst. rsc.org For example, pyrazole-based ligands have been successfully used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.org
Table 1: Examples of Pyrazole-Based Ligands in Catalysis This table presents data for related pyrazole-based ligands to illustrate the potential of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile in catalysis.
| Ligand Type | Metal | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Bulky bis(pyrazolyl) | Palladium(II) | Suzuki-Miyaura cross-coupling | Phenyl bearing pre-catalyst successfully converted 98% of bromobenzene (B47551) and phenylboronic acid to biphenyl. rsc.org | rsc.org |
| Tripodal amine-pyrazolyl | Nickel(II) | Grignard cross-coupling | Catalytically active towards cross-coupling of aryl/alkyl Grignard reagents with alkyl halides at room temperature. nih.gov | nih.gov |
| Protic pyrazole | Ruthenium(II) | Transfer hydrogenation | Catalyzes the transfer hydrogenation of nitriles and ethyl trifluoroacetate. nih.gov | nih.gov |
| Pyrazole-functionalized 1,3,5-triazopentadiene | Copper(II) | Oxidation of styrene | Achieved high yields (up to 80%) of benzaldehyde. rsc.org | rsc.org |
Applications in Organic Electronics and Optoelectronic Materials
Pyrazole derivatives have emerged as promising materials for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Their inherent fluorescence properties, coupled with good charge transport capabilities, make them suitable for use as emitters or host materials in the emissive layer of OLEDs. researchgate.net Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue-emitting properties and high hole-transport efficiency. researchgate.net
The compound 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, with its conjugated pyrazole system, could potentially exhibit interesting photophysical properties. The nitrile group, being an electron-withdrawing group, can influence the electronic structure of the molecule, potentially leading to materials with desirable energy levels for use as electron transport materials in OLEDs. researchgate.netrsc.org While specific data for this compound is not available, the broader class of pyrazole-based materials shows significant promise in this field. rsc.orgnih.gov
Table 2: Performance of OLEDs with Pyrazole-Related Materials This table presents data for related pyrazole-based materials to illustrate the potential of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile in organic electronics.
| Material Type | Role in OLED | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| Pyrazoline phenyl derivative | Emitter | Blue | Not specified, but showed strong fluorescence | researchgate.net |
| N-acyl pyrazole derivative | Emitter | Solid-state luminescence | Photoluminescence quantum yield up to 20% in a thin solid-state layer | nih.gov |
| 3-(2-Pyridyl)pyrazole based complex | Emitter | Orange (Cerium(III)) | Quantum yield of 92% for the Terbium(III) complex | mdpi.com |
Building Block in the Synthesis of Agrochemicals and Related Industrial Chemicals
The pyrazole scaffold is a key component in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. nih.govjetir.org The biological activity of these compounds is often attributed to the specific substitution pattern on the pyrazole ring. The title compound, 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, can serve as a valuable building block for the synthesis of more complex molecules with potential agrochemical applications. nih.govjournalijar.com The nitrile group can be readily converted into other functional groups, such as carboxylic acids or amines, which are common moieties in active agrochemical ingredients.
For example, pyrazole aromatic ketone analogs have been synthesized and shown to exhibit excellent herbicidal activity by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov The synthesis of such compounds often involves the use of pyrazole-containing intermediates.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The pyrazole ring, with its N-H group (in unsubstituted pyrazoles) and nitrogen lone pairs, can participate in hydrogen bonding, which is a key driving force for self-assembly. nih.gov While the nitrogen of the pyrazole in 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is methylated, the nitrogen atoms of the ring can still act as hydrogen bond acceptors. The nitrile group can also participate in non-covalent interactions, including dipole-dipole and anion-π interactions. nih.gov
These interactions can lead to the formation of well-ordered supramolecular structures, such as dimers, chains, and networks. nih.gov Furthermore, pyrazole-containing molecules have been shown to act as guests in host-guest complexes, where they are encapsulated within a larger host molecule. nih.gov The specific size and shape of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile could make it a suitable guest for certain macrocyclic hosts, leading to applications in areas such as sensing or controlled release. The study of pyrazole-based coordination compounds has revealed the formation of supramolecular host cavities capable of enclathrating counter ions. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are effective but not always environmentally benign. tandfonline.comresearchgate.net The future of synthesizing 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile and its analogues will undoubtedly focus on the principles of green chemistry. This involves the development of protocols that are not only efficient and high-yielding but also operationally simple, atom-economical, and environmentally friendly. nih.gov
Key areas for development include:
Solvent-Free and Aqueous Synthesis: Moving away from volatile and often toxic organic solvents is a primary goal. tandfonline.com Research into solvent-free reaction conditions, potentially utilizing mechanochemistry (ball-milling) or reactions in aqueous media, is a promising avenue. nih.govresearchgate.net The use of surfactants or phase-transfer catalysts can facilitate reactions in water.
Microwave and Ultrasonic-Assisted Synthesis: These alternative energy sources can significantly reduce reaction times and improve yields compared to conventional heating methods. sciensage.info The application of microwave irradiation and sonication to the synthesis of pyrazole-4-carbonitrile derivatives has already shown promise. mdpi.com
Use of Green Catalysts: The development and utilization of recyclable and non-toxic catalysts are crucial. This includes heterogeneous catalysts, which can be easily separated from the reaction mixture, and biocatalysts. jetir.org For instance, the use of a reusable, environmentally benign catalyst like sodium chloride in aqueous media for the synthesis of pyrazole-4-carbonitrile derivatives has been reported. researchgate.net
| Green Synthesis Approach | Key Advantages | Relevant Research Findings |
| Solvent-Free Synthesis | Reduced waste, lower environmental impact, often simpler work-up. | Successful synthesis of pyrazole systems under solvent-free conditions using a commercially available organic ionic salt has been demonstrated. tandfonline.com |
| Aqueous Media Synthesis | Water is a non-toxic, inexpensive, and non-flammable solvent. | Efficient synthesis of 5-aminopyrazole-4-carbonitriles has been achieved in aqueous media using sodium p-toluenesulfonate as a catalyst. mdpi.com |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. | Microwave-assisted synthesis of pyrazoles has been shown to be a successful green chemistry method. sciensage.info |
| Ultrasonic-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Ultrasound has been effectively used in the four-component synthesis of pyrano[2,3-c]pyrazoles. mdpi.com |
| Green Catalysis | Reduced toxicity, potential for recyclability, and improved atom economy. | Ammonium chloride has been used as a green catalyst for Knorr pyrazole synthesis. jetir.org |
Exploration of Underutilized Reactivity Modes of the Pyrazole-Nitrile Scaffold
The pyrazole ring and the nitrile group both offer a variety of reaction possibilities. However, the synergistic reactivity of this specific scaffold remains largely unexplored. Future research should focus on unlocking novel transformations that take advantage of the interplay between these two functional groups.
Metal-Mediated Coupling Reactions: The nitrile group can participate in unusual coupling reactions when coordinated to a metal center. For instance, the metal-mediated coupling of nitriles and pyrazoles has been observed, leading to the formation of novel pyrazolylimino moieties. mdpi.com This opens up possibilities for creating new types of ligands and catalysts.
Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles. Exploring these transformations on the 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile scaffold can lead to a diverse library of new compounds with potentially interesting properties.
Cyclization Reactions: The propanenitrile side chain, in conjunction with the pyrazole ring, could be a precursor for the synthesis of fused heterocyclic systems. Research into intramolecular cyclization reactions could yield novel polycyclic structures with unique three-dimensional architectures.
Use as a Building Block: 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile can serve as a valuable building block for the synthesis of more complex molecules. For example, pyrazole-4-carbaldehydes, which can be derived from the corresponding nitriles, are key intermediates in the synthesis of various biologically active compounds. nih.gov
Advanced Computational Modeling for De Novo Design and Property Prediction
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and guide experimental work. eurasianjournals.com For 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, computational modeling can accelerate the discovery of new applications.
De Novo Design of Functional Materials: By employing techniques like density functional theory (DFT) and quantitative structure-property relationship (QSPR) models, it is possible to design novel materials based on the pyrazole-nitrile scaffold with desired properties. researchgate.net For example, computational screening could identify derivatives with optimal electronic or photophysical properties for applications in organic electronics or as sensors. rsc.org
Prediction of Physicochemical and Pharmacological Properties: Computational methods can predict a wide range of properties, including solubility, stability, and potential biological activity. nih.govnih.gov This can help to prioritize synthetic targets and guide the development of new functional molecules.
Mechanistic Studies: Computational modeling can provide detailed insights into reaction mechanisms, helping to optimize reaction conditions and predict the outcomes of unexplored reactions. eurasianjournals.com This is particularly valuable for understanding the underutilized reactivity modes discussed in the previous section.
| Computational Approach | Application for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile | Potential Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, spectroscopic properties, and reaction energetics. researchgate.netrsc.org | Prediction of photophysical properties for sensor applications; understanding of reactivity for synthetic planning. |
| Quantitative Structure-Property Relationship (QSPR) | Development of models to predict properties like density, boiling point, or material performance. researchgate.net | Design of novel energetic materials or polymers with specific physical characteristics. |
| Molecular Docking | Simulation of the interaction between a molecule and a biological target. | Identification of potential biological targets and prediction of binding affinity for drug discovery. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. eurasianjournals.com | Understanding conformational flexibility and interactions in different environments. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. mit.edu The integration of flow chemistry with automated synthesis platforms can dramatically accelerate the synthesis and screening of new derivatives of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.
Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. mit.edu This can significantly improve the efficiency of multi-step syntheses starting from or leading to the target compound.
High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly generate libraries of related compounds by systematically varying starting materials and reaction conditions. This is particularly useful for structure-activity relationship (SAR) studies in drug discovery or for optimizing the properties of new materials.
Safe Handling of Hazardous Intermediates: Some synthetic routes may involve hazardous or unstable intermediates. Flow reactors, with their small reaction volumes and excellent heat and mass transfer, provide a safer environment for handling such species. mit.edu
Investigation into Unexplored Material Science Applications
The unique combination of a pyrazole ring and a nitrile group suggests that 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile and its derivatives could find applications in various areas of material science. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, and how can reaction conditions be optimized?
- Methodology : Cyclocondensation reactions involving hydrazine derivatives are commonly employed. For example, refluxing ketone precursors with hydrazines in acidic or polar aprotic solvents (e.g., acetic acid/ethanol mixtures) under controlled temperatures (70–100°C) facilitates pyrazole ring formation . Optimization includes adjusting molar ratios, reaction time (e.g., 7–30 hours), and purification via recrystallization (methanol or ethanol) to improve yield and purity .
Q. How can structural ambiguities in 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile derivatives be resolved experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical and conformational uncertainties. For instance, dihedral angles between pyrazole and adjacent aromatic rings can be precisely measured to confirm spatial arrangements . Hydrogen bonding patterns (e.g., O–H···N interactions) further validate intermolecular interactions .
Q. What purification techniques are effective for isolating 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile from complex reaction mixtures?
- Methodology : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) separates intermediates. Recrystallization from methanol or ethanol is preferred for final product purification, as demonstrated in pyrazole derivative syntheses .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the bioactivity of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile derivatives?
- Methodology : Molecular docking (e.g., AutoDock Vina) paired with density functional theory (DFT) calculations predicts binding affinities to target proteins. For example, pyrazole-4-yl derivatives have been docked into fungicidal targets (e.g., cytochrome bc1 complex) to rationalize structure-activity relationships (SARs) . Validation via in vitro assays (e.g., IC50 determination) bridges computational and experimental data .
Q. What analytical challenges arise in detecting 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile in environmental matrices, and how are they addressed?
- Methodology : Non-targeted screening using GC-HRToF-MS faces challenges in differentiating isomers due to similar fragmentation patterns. Confidence levels (e.g., Level 3 identification per Schymanski criteria) require orthogonal data (e.g., retention indices, synthetic standards) . High-resolution mass spectrometry (HRMS) with m/z accuracy <5 ppm improves specificity .
Q. How do crystallographic data resolve contradictions between predicted and observed molecular geometries in pyrazole-based nitriles?
- Methodology : SC-XRD refines bond lengths, angles, and torsion angles to <0.01 Å precision. For example, deviations in pyrazole ring planarity or substituent orientations (e.g., methyl group rotamers) are quantified to validate DFT-optimized geometries . Hydrogen-bonding networks further explain packing anomalies .
Q. What strategies enhance the stability of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile under physiological conditions for drug development?
- Methodology : Prodrug approaches (e.g., esterification of the nitrile group) or formulation with cyclodextrins improve solubility and metabolic stability. In SARS-CoV-2 PLpro inhibitor studies, structural analogs demonstrated enhanced protease binding via hydrophobic interactions with the nitrile moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
